3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole
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Overview
Description
3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is a heterocyclic compound that features a pyrano-pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with an aldehyde in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
- Ethyl 1,4,5,7-tetrahydropyrano[3,4-C]pyrazole-3-carboxylate
Comparison: 3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Biological Activity
3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to the pyrazole family, which is known for diverse pharmacological properties. Its structural formula can be represented as follows:
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 182.18 g/mol
- CAS Number : 2133444-68-3
Research indicates that compounds within the tetrahydropyrano[4,3-C]pyrazole class exhibit various mechanisms of action:
- Anticancer Activity : Several studies have demonstrated that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, compounds derived from this class have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) with IC₅₀ values ranging from 3.79 µM to 42.30 µM depending on the specific derivative tested .
- Anti-inflammatory Effects : The anti-inflammatory potential is attributed to COX-2 inhibition and modulation of inflammatory cytokines. Compounds in this series have been reported to exhibit IC₅₀ values as low as 0.034 µM for COX-2 inhibition, highlighting their potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound derivatives:
Activity Type | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 3.79 | |
Anticancer | A549 | 26.00 | |
Anticancer | Hep-2 | 17.82 | |
Anti-inflammatory | COX-2 Inhibition | 0.034 | |
Anti-inflammatory | Edema Inhibition | 78.9% |
Case Studies
- Anticancer Efficacy : A study by Wang et al. assessed the anticancer activity of indolyl-substituted derivatives of tetrahydropyrano[4,3-C]pyrazole against multiple cancer cell lines including HGC-27 and PC-3. The results indicated significant growth inhibition with IC₅₀ values ranging from 7.01 to 14.31 µM across different cell lines .
- Inflammation Models : In a model assessing edema inhibition in rats, several derivatives demonstrated a higher percentage of edema inhibition than traditional treatments like celecoxib, indicating their potential as safer alternatives with fewer gastrointestinal side effects .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7-6-5-11-4-3-8(6)10-9-7/h2-5H2,1H3,(H,9,10) |
InChI Key |
ORXPJKBWHUUEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC2=C1COCC2 |
Origin of Product |
United States |
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